molecular formula C18H14O8 B610889 SMND-309 CAS No. 1065559-56-9

SMND-309

Cat. No.: B610889
CAS No.: 1065559-56-9
M. Wt: 358.3 g/mol
InChI Key: OAHRXWZJURTMHG-ACIWFXKJSA-N
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Mechanism of Action

Target of Action

SMND-309, also known as CS-0559, is a metabolite of salvianolic acid B . It exhibits neuroprotective effects in cultured neurons and in permanent middle cerebral artery occlusion rats

Mode of Action

This compound interacts with its targets to provide significant neuroprotective effects against cerebral ischemia and reperfusion injury . It mitigates the effects of ischemia and reperfusion injury on the brain by decreasing the infract volume, improving neurological function, increasing the survival of neurons .

Biochemical Pathways

This compound affects several biochemical pathways. It increases the levels of erythropoietin (EPO), erythropoietin receptor (EPOR), phosphorylated JAK2 (P-JAK2), phosphorylated STAT3 (P-STAT3), VEGF and VEGF receptor 2 (Flk-1) in the brain . These changes promote angiogenesis, which is the formation of new blood vessels .

Result of Action

This compound treatment attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons . It increases cell survival rate, mitochondrial antioxidant enzyme activities, mitochondrial respiratory enzymes activities, mitochondrial respiratory control ratio and the adenosine triphosphate content . It also decreases mitochondrial malondialdehyde content, lactate dehydrogenase release, intracellular Ca level and caspase-3 activity in a concentration-dependent manner .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen and glucose levels. For instance, this compound has shown protective effects against rat cortical neuron damage induced by oxygen-glucose deprivation . .

Biochemical Analysis

Biochemical Properties

SMND-309 plays a crucial role in various biochemical reactions. It has been shown to interact with several key enzymes and proteins, including superoxide dismutase, catalase, and glutathione peroxidase. These interactions enhance the activities of these antioxidant enzymes, thereby reducing oxidative stress within cells . Additionally, this compound interacts with proteins involved in apoptosis regulation, such as Bcl-2 and Bax, promoting cell survival and reducing apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to enhance cell viability and reduce apoptosis by activating the PI3K/Akt/CREB signaling pathway . This activation leads to increased expression of brain-derived neurotrophic factor, which supports neuron survival and function . In cardiomyocytes, this compound reduces oxidative stress and apoptosis, thereby protecting against myocardial infarction . Furthermore, it has been shown to improve mitochondrial energy metabolism in rat cortical neurons, enhancing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key pathways. It exerts its effects primarily through the activation of the PI3K/Akt/CREB signaling pathway, which promotes cell survival and reduces apoptosis . This compound also interacts with antioxidant enzymes, enhancing their activities and reducing oxidative stress . Additionally, it modulates the expression of apoptosis-related proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins like Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its protective effects over extended periods . In vitro studies have demonstrated that this compound can maintain its neuroprotective effects for up to 24 hours after treatment . In vivo studies have shown that this compound can provide long-term protection against myocardial infarction and cerebral ischemia when administered over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound (2.5-10 mg/kg) are effective in reducing oxidative stress and apoptosis in both neuronal and cardiac cells . Higher doses may lead to adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activities and reducing oxidative stress . Additionally, this compound has been shown to modulate mitochondrial energy metabolism, improving the activities of mitochondrial respiratory enzymes and increasing adenosine triphosphate content . These interactions contribute to its overall protective effects on cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, this compound is distributed to the heart and other tissues, where it provides cardioprotective benefits . The compound’s interactions with transporters and binding proteins facilitate its distribution and localization within specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound localizes to mitochondria, where it enhances mitochondrial energy metabolism and reduces oxidative stress . Additionally, this compound has been observed to interact with nuclear proteins, modulating gene expression and promoting cell survival . These localization patterns are essential for the compound’s protective effects on cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMND-309 involves several key steps, including the conversion of aryl aldehyde into aryl acetic acid, Perkin condensation, and Heck coupling for the construction of α,β-unsaturated ester . The detailed synthetic route is as follows:

    Conversion of Aryl Aldehyde to Aryl Acetic Acid: This step involves the reaction of aryl aldehyde with a suitable reagent to form aryl acetic acid.

    Perkin Condensation: The aryl acetic acid undergoes Perkin condensation with another aromatic aldehyde to form a cinnamic acid derivative.

    Heck Coupling: The final step involves Heck coupling to construct the α,β-unsaturated ester, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

SMND-309 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Comparison with Similar Compounds

SMND-309 is a derivative of salvianolic acid B and shares some similarities with other compounds derived from Salvia miltiorrhiza. it exhibits significantly higher potency compared to salvianolic acid B in terms of neuroprotective and cardioprotective effects . Similar compounds include:

Properties

IUPAC Name

(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHRXWZJURTMHG-ACIWFXKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669469
Record name (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065559-56-9
Record name (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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